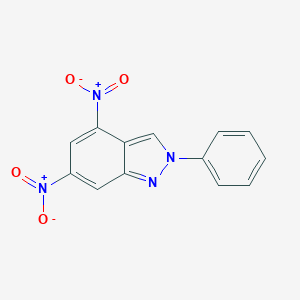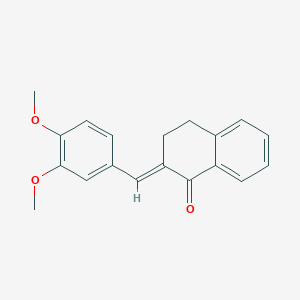
2-(3,4-Dimethoxy benzylidene)-1-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxy benzylidene)-1-tetralone, commonly known as DMT, is a chemical compound that belongs to the class of tetralones. It is widely used in scientific research due to its unique biochemical and physiological effects. DMT is synthesized using various methods, and its mechanism of action is still not fully understood.
作用機序
The exact mechanism of action of DMT is still not fully understood. However, it is believed to work by binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and thought processes.
生化学的および生理学的効果
DMT has been shown to produce a range of biochemical and physiological effects. It has been reported to induce altered states of consciousness, including mystical experiences and ego dissolution. DMT has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. In addition, it has been reported to have neuroprotective and anti-inflammatory effects.
実験室実験の利点と制限
DMT has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-characterized. DMT can be administered via various routes, including intravenous, intramuscular, and inhalation. However, there are also limitations to its use. DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its psychedelic effects can be difficult to measure objectively.
将来の方向性
There are several future directions for research on DMT. One area of interest is its potential therapeutic uses in treating mental disorders such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying its effects on consciousness and perception. Additionally, there is a need for more research on the safety and long-term effects of DMT use.
合成法
DMT can be synthesized using various methods. One of the commonly used methods is the condensation of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base and a catalytic amount of acid. The resulting product is then reduced to DMT using sodium borohydride. Other methods include the use of palladium catalysts, microwave irradiation, and electrochemical methods.
科学的研究の応用
DMT is widely used in scientific research due to its unique properties. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. DMT has been used to study the effects of psychedelics on the brain, and its potential therapeutic uses in treating various mental disorders such as depression and anxiety.
特性
CAS番号 |
130689-14-4 |
|---|---|
製品名 |
2-(3,4-Dimethoxy benzylidene)-1-tetralone |
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-10-7-13(12-18(17)22-2)11-15-9-8-14-5-3-4-6-16(14)19(15)20/h3-7,10-12H,8-9H2,1-2H3/b15-11+ |
InChIキー |
GAWLBBIQPOSEMR-RVDMUPIBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






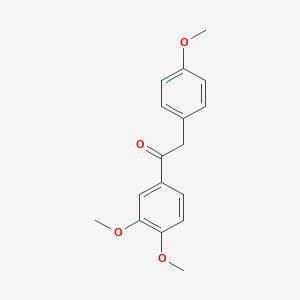
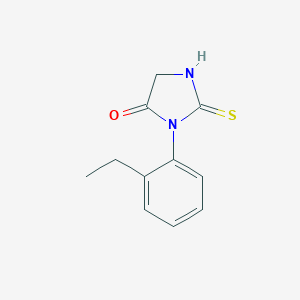
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
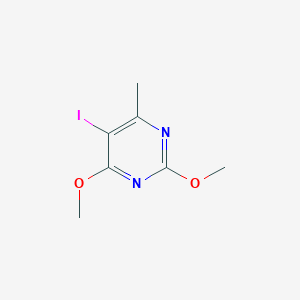
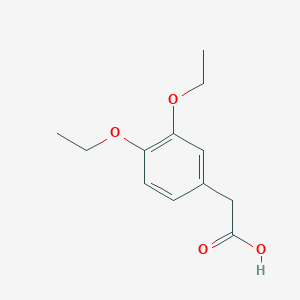

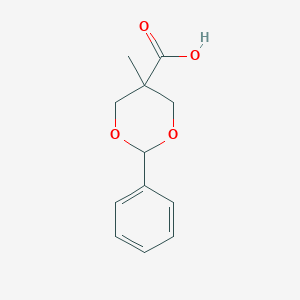

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
